molecular formula C18H20N4 B242322 N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B242322
M. Wt: 292.4 g/mol
InChI Key: DEKOYSAXLHNHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine, also known as CPI-0610, is a novel small molecule inhibitor that targets bromodomain and extraterminal (BET) proteins. BET proteins play a crucial role in gene regulation and are involved in various cellular processes, including inflammation, cell cycle progression, and differentiation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and hematological disorders.

Mechanism of Action

BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones. This binding leads to the recruitment of transcriptional co-activators and the activation of gene expression. N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting the recruitment of transcriptional co-activators. This results in the downregulation of oncogenic transcriptional programs and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in preclinical models of inflammation. This compound has also been shown to enhance the differentiation of hematopoietic stem cells into mature blood cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its specificity for BET proteins, which allows for the selective inhibition of oncogenic transcriptional programs. However, one limitation of using this compound is its potency, which may require high concentrations to achieve a therapeutic effect. In addition, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the cell type and disease model being studied.

Future Directions

For the development of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine include the evaluation of its efficacy in clinical trials for the treatment of various cancers and hematological disorders. In addition, the combination of this compound with other drugs, such as JAK inhibitors, may enhance its anti-tumor activity. Further studies are also needed to elucidate the pharmacokinetics and pharmacodynamics of this compound and to identify biomarkers that can predict its response in patients. Finally, the development of more potent and selective BET inhibitors may provide additional therapeutic options for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-6-methylpyridine, which is converted to the corresponding pyridin-2-ylamine derivative via a nucleophilic substitution reaction with ammonia. The pyridin-2-ylamine is then reacted with cyclopentanone in the presence of a Lewis acid catalyst to form the cyclopentyl-substituted pyridine derivative. The final step involves the reaction of the cyclopentyl-substituted pyridine derivative with imidazo[1,2-a]pyridine-3-amine in the presence of a base to form this compound.

Scientific Research Applications

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been shown to have potent anti-tumor activity in various preclinical models, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM). This compound inhibits the binding of BET proteins to chromatin, resulting in the downregulation of oncogenic transcriptional programs. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as JAK inhibitors, in preclinical models.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H20N4/c1-13-9-10-16-21-17(15-8-4-5-11-19-15)18(22(16)12-13)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3

InChI Key

DEKOYSAXLHNHNE-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2NC3CCCC3)C4=CC=CC=N4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.